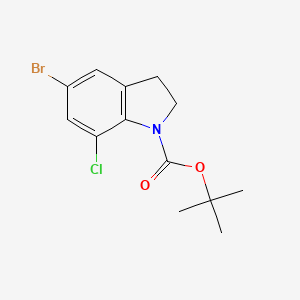
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate is a synthetic organic compound with the molecular formula C13H15BrClNO2 and a molecular weight of 332.62 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-chloroindoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrogen chloride generated during the reaction.
Procedure: The 5-bromo-7-chloroindoline is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form different indoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indoline derivatives in cellular processes.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: This compound has a similar structure but lacks the chlorine atom at the 7-position. It is used in similar applications but may have different reactivity and biological activity.
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound contains an additional iodine atom and a pyrrolo[2,3-c]pyridine ring.
Properties
Molecular Formula |
C13H15BrClNO2 |
|---|---|
Molecular Weight |
332.62 g/mol |
IUPAC Name |
tert-butyl 5-bromo-7-chloro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)7-10(15)11(8)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
IFTCHJXAWLGHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















